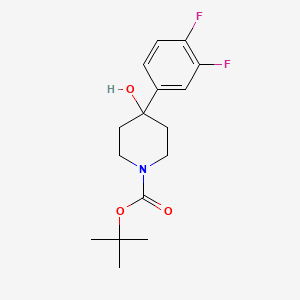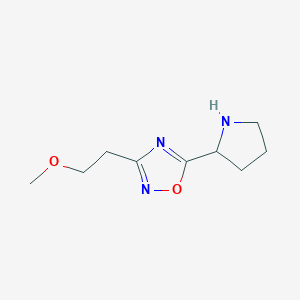
1,2,2-Trifluorovinyl-triphenylsilane
Übersicht
Beschreibung
1,2,2-Trifluorovinyl-triphenylsilane is a chemical compound with the molecular formula C20H15F3Si and a molecular weight of 340.41 g/mol . It is known for its unique trifluorovinyl group attached to a triphenylsilane moiety, making it a valuable compound in various chemical reactions and applications.
Vorbereitungsmethoden
1,2,2-Trifluorovinyl-triphenylsilane can be synthesized through several methods. One common synthetic route involves the nucleophilic trifluorovinylation of organothiocyanates catalyzed by tetrabutylammonium fluoride. In this transformation, a variety of aryl and alkyl thiocyanates react with trifluorovinyl trimethylsilane to afford 1,2,2-trifluorovinyl sulphides . This methodology is simple and mild, making it suitable for laboratory-scale synthesis.
Analyse Chemischer Reaktionen
1,2,2-Trifluorovinyl-triphenylsilane undergoes various chemical reactions, including nucleophilic substitution and addition reactions. For example, it can react with organothiocyanates to form 1,2,2-trifluorovinyl sulphides . Common reagents used in these reactions include tetrabutylammonium fluoride and trifluorovinyl trimethylsilane. The major products formed from these reactions are typically trifluorovinyl derivatives, which can be further utilized in various chemical transformations.
Wissenschaftliche Forschungsanwendungen
1,2,2-Trifluorovinyl-triphenylsilane has several scientific research applications. It is used in the synthesis of fluoroolefin derivatives, which are valuable intermediates in organic synthesis . Additionally, it finds applications in the development of new materials and pharmaceuticals due to its unique trifluorovinyl group. The compound’s ability to undergo various chemical reactions makes it a versatile building block in synthetic chemistry.
Wirkmechanismus
The mechanism of action of 1,2,2-Trifluorovinyl-triphenylsilane involves nucleophilic trifluorovinylation reactions. The trifluorovinyl group acts as an electrophile, allowing it to react with nucleophiles such as organothiocyanates. This reaction is typically catalyzed by tetrabutylammonium fluoride, which facilitates the formation of the desired trifluorovinyl derivatives .
Vergleich Mit ähnlichen Verbindungen
1,2,2-Trifluorovinyl-triphenylsilane can be compared with other trifluorovinyl compounds, such as trifluorovinyl trimethylsilane and trifluorovinyl zinc bromide. While all these compounds contain the trifluorovinyl group, this compound is unique due to its triphenylsilane moiety, which imparts different chemical properties and reactivity. This uniqueness makes it a valuable compound in specific synthetic applications .
Eigenschaften
IUPAC Name |
triphenyl(1,2,2-trifluoroethenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3Si/c21-19(22)20(23)24(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJIMKONGVKPGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(=C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673191 | |
| Record name | Triphenyl(trifluoroethenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2643-25-6 | |
| Record name | Triphenyl(trifluoroethenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol](/img/structure/B1502851.png)

![1-Boc-4-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxylic acid methyl ester](/img/structure/B1502855.png)
![2H-spiro[benzofuran-3,4'-piperidin]-2-one hydrochloride](/img/structure/B1502856.png)


![tert-Butyl (3aS,8aR)-8,8a-dihydroindeno[1,2-d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide](/img/structure/B1502907.png)

